molecular formula C9H9NO2S B13507116 2-(2-(Methylsulfonyl)phenyl)acetonitrile

2-(2-(Methylsulfonyl)phenyl)acetonitrile

Cat. No.: B13507116
M. Wt: 195.24 g/mol
InChI Key: XLTWJDXVHVPWPG-UHFFFAOYSA-N
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Description

Significance of the Acetonitrile (B52724) and Sulfonyl Functional Groups in Molecular Design

The utility of the aryl sulfonyl acetonitrile scaffold is rooted in the distinct properties of its two key functional groups: the acetonitrile moiety and the sulfonyl moiety.

The sulfonyl group (R-S(=O)₂-R') is a critical pharmacophore in medicinal chemistry. nih.gov Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor enhance the physicochemical properties of drug candidates. researchgate.netresearchgate.net The sulfonyl group can modulate a molecule's solubility and acidity, and its rigid tetrahedral geometry can help in orienting substituents to achieve optimal binding with biological targets. researchgate.netnih.gov Furthermore, it is often used as a bioisostere for other functional groups like carbonyls or carboxyls to improve activity or pharmacokinetic profiles. researchgate.netresearchgate.net

The acetonitrile group (-CH₂CN) is a highly versatile functional group in organic synthesis. mdpi.com It serves as an important two-carbon building block. researchgate.net The nitrile functionality can be readily transformed into other essential groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a valuable synthetic handle. mdpi.com The adjacent methylene (B1212753) group (the -CH₂- portion) is activated by the electron-withdrawing nitrile, rendering its protons acidic and enabling a variety of carbon-carbon bond-forming reactions. researchgate.net Acetonitrile itself is not only a common solvent but also a key reagent in constructing nitrogen-containing compounds and heterocycles. mdpi.comresearchgate.net

Contextualization of 2-(2-(Methylsulfonyl)phenyl)acetonitrile within Advanced Chemical Syntheses

The compound this compound is an exemplar of the aryl sulfonyl acetonitrile framework. Its structure, featuring the methylsulfonyl and cyanomethyl groups in an ortho relationship on a benzene (B151609) ring, creates a sterically defined and electronically distinct substrate for advanced chemical syntheses. This specific arrangement allows for its participation in intramolecular reactions and serves as a precursor for the construction of fused heterocyclic systems.

The combination of the activating sulfonyl group and the reactive acetonitrile unit makes it a potent building block in multi-component reactions and cascade sequences, which are hallmarks of modern efficient synthesis. researchgate.net The molecule can be employed in condensation reactions and as a nucleophile in the formation of complex organic molecules. rsc.org Its structural motifs are found in compounds investigated for various biological activities, underscoring its relevance in medicinal chemistry research programs. nih.govresearchgate.net

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are summarized below.

IdentifierValue
IUPAC Name 2-(2-methylsulfonylphenyl)acetonitrile
CAS Number 1176042-07-1 chemscene.combldpharm.com
Molecular Formula C₉H₉NO₂S chemscene.combldpharm.com
Molecular Weight 195.24 g/mol chemscene.combldpharm.com

Physicochemical Properties

The following table outlines key computed and experimental physicochemical properties of the compound.

PropertyValueSource
Topological Polar Surface Area (TPSA) 57.93 Ų chemscene.com
LogP (Octanol-Water Partition Coefficient) 1.156 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Rotatable Bonds 2 chemscene.com

Synthesis and Manufacturing Processes

The synthesis of aryl sulfonyl acetonitriles, including isomers like this compound, typically involves the oxidation of a precursor molecule containing a thioether linkage.

A representative synthetic route for a related isomer, 2-[4-(methylsulfonyl)phenyl]acetonitrile, starts from 4-methylthiophenylacetonitrile. nih.govresearchgate.net The process involves the oxidation of the methylthio group (-SCH₃) to the methylsulfonyl group (-SO₂CH₃). This transformation is commonly achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) within a solvent system such as acetic anhydride. nih.govresearchgate.net The reaction is carefully controlled by temperature, starting at a reduced temperature and slowly allowing it to rise to room temperature. The final product precipitates from the reaction mixture and can be purified by filtration and recrystallization. nih.gov

Industrial-scale manufacturing would necessitate optimization of this process, focusing on factors such as catalyst efficiency, waste reduction, process safety, and cost-effectiveness of starting materials and reagents. The choice of oxidizing agent and solvent system would be critical to ensure high yield and purity while minimizing environmental impact.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to its inherent reactivity.

Versatile Building Block

The molecule serves as a versatile synthon for creating more complex structures. The protons of the methylene bridge are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the methylsulfonyl-substituted phenyl ring. This allows the molecule to act as a nucleophile in various alkylation and acylation reactions, enabling the extension of its carbon framework.

Synthesis of Heterocyclic Compounds

Frameworks like this compound are key starting materials for the synthesis of a wide range of heterocyclic compounds. The nitrile group can participate in cyclization reactions, for instance, with dinucleophiles, to form rings containing nitrogen. The ortho-positioning of the two functional groups can facilitate intramolecular cyclization reactions to produce fused ring systems, which are common core structures in many biologically active compounds.

Research on related compounds bearing the 4-methylsulfonylphenyl moiety has shown their utility as potent and specific COX-2 inhibitors, which have applications as anti-inflammatory agents. nih.govresearchgate.net This highlights the potential of the this compound scaffold as a key intermediate in the synthesis of novel therapeutic agents.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. While a detailed public spectrum is not widely available, the expected characteristic signals can be predicted based on its structure.

TechniqueExpected Characteristic Signals
¹H NMR Signals corresponding to the aromatic protons (multiplet, ~7.5-8.0 ppm), a singlet for the methylene (-CH₂) protons (~4.0 ppm), and a singlet for the methyl (-SO₂CH₃) protons (~3.2 ppm).
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon (-CN, ~117 ppm), the methylene carbon (-CH₂-), and the methyl carbon (-SO₂CH₃).
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹, and strong absorptions for the sulfonyl (S=O) group stretches around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight (195.24 g/mol ) and characteristic fragmentation patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-(2-methylsulfonylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3

InChI Key

XLTWJDXVHVPWPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CC#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylsulfonyl Phenyl Acetonitrile

Nucleophilic Reactivity of the Alpha-Carbon and Nitrile Group

The alpha-carbon of the acetonitrile (B52724) moiety, situated between the phenyl ring and the electron-withdrawing nitrile group, is expected to be acidic and thus readily deprotonated to form a nucleophilic carbanion. This carbanion could theoretically participate in various nucleophilic addition and substitution reactions. Similarly, the nitrile group itself can act as an electrophile, undergoing nucleophilic attack at the carbon atom.

However, a diligent search of scientific literature yielded no specific studies detailing the nucleophilic reactivity of the alpha-carbon or the nitrile group of 2-(2-(Methylsulfonyl)phenyl)acetonitrile. There is a lack of published examples of its use in reactions such as Michael additions, alkylations, or condensations, which would provide insight into its reactivity profile.

Transformations Involving the Methylsulfonyl Moiety

The methylsulfonyl group is a strong electron-withdrawing group and is generally stable. Transformations of this group would likely require harsh reaction conditions. While general methodologies for the modification or removal of sulfonyl groups exist in organic synthesis, no literature was found that specifically documents such transformations on this compound.

Exploration of Radical Pathways and Single-Electron Transfer Processes

Radical reactions and single-electron transfer (SET) processes are important in modern organic synthesis. The potential for this compound to participate in such pathways, for instance, through radical cyclization or other radical-mediated bond formations, remains unexplored in the available scientific literature.

Role as a Key Building Block in Complex Molecular Architectures

The structure of this compound suggests its potential as a versatile building block for the synthesis of more complex molecules.

Construction of Substituted Heterocyclic Systems

The presence of the nitrile and the activated alpha-carbon could theoretically be exploited for the construction of various heterocyclic systems. For example, reactions with bifunctional reagents could lead to the formation of pyridines, pyrimidines, or other nitrogen-containing heterocycles. However, no specific examples of its use in the synthesis of substituted heterocyclic systems have been reported.

Facile Access to Polycyclic and Fused Ring Compounds

Similarly, the potential for this compound to be used in the synthesis of polycyclic and fused ring compounds through intramolecular reactions or multi-step sequences has not been documented in the available literature.

Kinetic and Thermodynamic Studies of Reaction Pathways

A thorough understanding of a compound's reactivity is often supported by kinetic and thermodynamic data. Such studies provide quantitative insights into reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. Unfortunately, no kinetic or thermodynamic studies concerning the reaction pathways of this compound could be located.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-(2-(Methylsulfonyl)phenyl)acetonitrile, ¹H NMR data has been reported, providing clear insights into the proton environment within the molecule.

The ¹H NMR spectrum, recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as a solvent, shows distinct signals corresponding to the aromatic, methylene (B1212753), and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Reported ¹H NMR Data:

δ 8.08 (d, J= 8.0 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the bulky methylsulfonyl group, which is significantly deshielded.

δ 7.68 (t, J= 7.6 Hz, 1H): This triplet is assigned to one of the aromatic protons in the middle of the ring system.

δ 7.59 (t, J= 7.6 Hz, 1H): This signal, also a triplet, corresponds to the other middle aromatic proton.

δ 7.49 (d, J= 7.6 Hz, 1H): This doublet is attributed to the aromatic proton furthest from the electron-withdrawing sulfonyl group.

δ 4.29 (s, 2H): This singlet represents the two protons of the methylene (-CH₂-) group situated between the aromatic ring and the nitrile group.

δ 3.33 (s, 3H): This singlet is characteristic of the three protons of the methyl (-CH₃) group attached to the sulfonyl moiety.

Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.08Doublet (d)8.01HAromatic H
7.68Triplet (t)7.61HAromatic H
7.59Triplet (t)7.61HAromatic H
7.49Doublet (d)7.61HAromatic H
4.29Singlet (s)-2H-CH₂-CN
3.33Singlet (s)-3H-SO₂CH₃

While ¹H NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to confirm the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between the coupled aromatic protons, confirming their adjacent positions on the benzene (B151609) ring. For instance, the proton at 8.08 ppm would show a cross-peak with the proton at 7.68 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would link the methylene protons at 4.29 ppm to the methylene carbon and the methyl protons at 3.33 ppm to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the methylene protons (δ 4.29) to the nitrile carbon and to the aromatic carbons, as well as the methyl protons (δ 3.33) to the sulfur-bound carbon of the aromatic ring.

TOCSY (Total Correlation Spectroscopy): This technique would reveal the entire spin system of the aromatic protons, showing correlations between all protons on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity. It would be expected to show a correlation between the methyl protons of the sulfonyl group and the nearby aromatic proton (at 8.08 ppm), confirming the ortho substitution pattern.

Currently, there is no publicly available research detailing isotope-specific labeling studies for this compound. However, such techniques could be valuable. For instance, ¹³C labeling at the nitrile or methyl carbon could be used in mechanistic studies to trace the metabolic fate of these specific groups. Similarly, deuterium (B1214612) labeling could be employed to simplify complex ¹H NMR spectra or to probe kinetic isotope effects in reactions involving this compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not widely published, the characteristic absorption bands for its key functional groups can be predicted based on established data.

Table 2. Predicted Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitrile (-C≡N)Stretching2260 - 2220 spectroscopyonline.comSharp, Medium-Strong
Sulfone (-SO₂-)Asymmetric Stretching~1350 researchgate.netStrong
Sulfone (-SO₂-)Symmetric Stretching~1150 researchgate.netStrong
Aromatic RingC-H Stretching3100 - 3000 libretexts.orgMedium-Weak
Aromatic RingC=C Stretching1600 - 1450 libretexts.orgMedium-Weak
Methylene (-CH₂-)C-H Stretching3000 - 2850 udel.eduMedium

The presence of a sharp, intense band in the 2220-2260 cm⁻¹ region would be a definitive indicator of the nitrile group. spectroscopyonline.com The strong absorptions for the sulfone group's symmetric and asymmetric stretches are also key identifiers. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.

For this compound (C₉H₉NO₂S), the molecular weight is 195.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]⁺.

Reported Mass Spectrometry Data:

MS (ESI) m/z: 196 [M+H]⁺

This experimental result confirms the molecular weight of the compound. A plausible fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve the loss of the methyl group from the sulfonyl moiety, cleavage of the C-S bond, or loss of the cyanomethylene group, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Resolution

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. This technique, if applied, would provide the most definitive three-dimensional model of the molecule in the solid state. It would precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the ortho substitution pattern and the geometry around the sulfonyl group.

Without an experimentally determined crystal structure, an analysis of the crystal packing and intermolecular interactions remains speculative. However, based on the molecular structure, one could anticipate the formation of weak intermolecular hydrogen bonds, such as C-H···O interactions involving the sulfone oxygen atoms and C-H···N interactions with the nitrile nitrogen. The packing would also be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. A full analysis would require experimental X-ray diffraction data.

Conformational Analysis and Torsional Dynamics in the Crystalline State

The conformation of a molecule, defined by the spatial arrangement of its atoms, is determined by the rotation around its single bonds. These rotations, or torsional dynamics, are influenced by steric and electronic effects within the molecule and by the packing forces in the crystalline state. A key aspect of the conformational analysis of this compound would be the determination of the torsion angles that describe the orientation of the acetonitrile (B52724) and methylsulfonyl groups relative to the phenyl ring.

While specific crystallographic data for the ortho-isomer, this compound, are not publicly available, a study of the related para-isomer, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, provides valuable insight into the likely conformational preferences. nih.govresearchgate.net In the crystalline state of the para-isomer, the benzene ring and the acetonitrile group are nearly coplanar. nih.govresearchgate.net This planarity is indicative of a low energetic barrier to rotation around the C-C bond connecting the acetonitrile group to the phenyl ring, or a conformation that is stabilized by the crystal packing.

For this compound, the presence of the bulky methylsulfonyl group at the ortho position would likely introduce significant steric hindrance, potentially leading to a non-planar conformation in the crystalline state. The torsion angles of interest would be:

C1-C2-C(acetonitrile)-C(nitrile): This would define the twist of the acetonitrile group relative to the plane of the phenyl ring.

C1-C2-S-C(methyl): This would describe the orientation of the methylsulfonyl group.

The interplay between these two bulky substituents would likely result in a conformation that minimizes steric repulsion, which could be accurately determined through single-crystal X-ray diffraction analysis.

Torsion AngleDescriptionExpected Influence of Ortho-Substitution
C1-C2-C(acetonitrile)-C(nitrile)Orientation of the acetonitrile groupPotential deviation from planarity due to steric hindrance with the adjacent methylsulfonyl group.
C1-C2-S-C(methyl)Orientation of the methylsulfonyl groupRotation to minimize steric interactions with the acetonitrile group.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state. The analysis would likely reveal the presence of various intermolecular interactions, including:

Hydrogen Bonds: The nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the hydrogen atoms on the phenyl ring and the methyl group can act as donors. nih.govresearchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also play a role in the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Different types of interactions appear as distinct features in these plots, allowing for a detailed comparison of the packing environments of different molecules or polymorphs. While no specific Hirshfeld analysis has been published for this compound, studies on other organic molecules containing sulfonyl and nitrile groups demonstrate the utility of this technique in elucidating the subtle balance of forces that govern crystal packing. nih.govnih.gov

Interaction TypePotential Atoms InvolvedSignificance in Crystal Packing
Hydrogen BondingN(nitrile)···H, O(sulfonyl)···HDirectional interactions that can strongly influence the supramolecular architecture.
π-π StackingPhenyl ringsContributes to the stabilization of the crystal lattice.
van der Waals ForcesAll atomsUbiquitous non-directional forces that contribute to the overall cohesion of the crystal.

Chiroptical Techniques (e.g., Circular Dichroism, Optical Rotation) for Chiral Analogues

Chiroptical techniques are essential for the characterization of chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, the introduction of a chiral center would give rise to enantiomers that interact differently with polarized light. For instance, a chiral analogue could be synthesized by introducing a substituent at the benzylic position of the acetonitrile group.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, including its absolute configuration and conformational preferences in solution. For a chiral analogue of this compound, the CD spectrum would be sensitive to the spatial arrangement of the chromophores (the phenyl ring, nitrile, and sulfonyl groups) around the chiral center.

Optical Rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the optical rotation are characteristic of a particular enantiomer and can be used to determine its enantiomeric purity.

The application of these techniques to chiral analogues of this compound would be crucial for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a newly synthesized chiral molecule can be determined.

Studying Conformational Dynamics in Solution: CD spectroscopy is sensitive to conformational changes, providing insights into the dynamic behavior of chiral molecules in different solvent environments.

The synthesis and study of such chiral analogues would open up new avenues for research, including their potential use as chiral ligands in asymmetric catalysis or as probes for stereoselective biological processes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations could provide valuable insights into the geometry, electronic properties, and reactivity of 2-(2-(Methylsulfonyl)phenyl)acetonitrile. However, specific studies applying DFT to this molecule to predict its electronic structure and reactivity have not been found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their energy gap are crucial for determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A detailed FMO analysis for this compound, including specific energy values for its HOMO and LUMO and the resulting energy gap, is not available in the reviewed literature.

Calculation of Global and Local Reactivity Indices

Global and local reactivity indices, derived from DFT calculations, are used to quantify and predict the reactivity of a molecule. These indices include chemical potential, hardness, softness, and electrophilicity index. They help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. Specific calculated values for these reactivity indices for this compound are not documented in existing research.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict spectroscopic parameters, such as vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. While the methodology for such predictions is well-established, a computational study detailing the predicted vibrational frequencies for this compound has not been located.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

Conformational Flexibility and Dynamic Behavior

MD simulations could be employed to explore the conformational landscape of this compound, identifying its stable conformers and the energy barriers between them. This would provide insight into the molecule's flexibility and dynamic behavior in different environments. However, no published MD simulation studies focusing on the conformational analysis of this specific compound were found.

Solvent Effects on Molecular Conformation and Interaction

The conformation of this compound and its interactions are significantly influenced by the surrounding solvent. Computational studies, often employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are crucial in elucidating these effects. While specific studies on the 2-isomer are not extensively documented in publicly available literature, principles from related compounds, such as lithiated phenylacetonitrile (B145931), underscore the critical role of explicit solvent molecules in accurately predicting molecular structures and energies. nih.gov

Molecular dynamics simulations can provide a dynamic picture of how solvent molecules arrange themselves around the solute and influence its conformational flexibility. For example, simulations of related compounds in mixed solvents like water/acetonitrile (B52724) have shown microheterogeneous structuring of the solvent at interfaces, which can impact the local environment and, consequently, the molecular conformation. unifr.ch

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic Modeling: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reactions can be calculated using computational methods. For instance, the stability of different isomers or conformers can be assessed by comparing their calculated energies. nih.gov For reactions involving this compound, such as its synthesis or further functionalization, computational chemistry can predict the feasibility and equilibrium position of the reaction under various conditions.

Kinetic Modeling: Kinetic modeling focuses on the reaction rates and mechanisms. DFT calculations are commonly used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. rsc.org This allows for the elucidation of reaction pathways and the prediction of reaction rates. For example, in the synthesis of related sulfonyl compounds, DFT has been employed to investigate the free energy profiles of plausible reaction pathways. rsc.org

The synthesis of aromatic nitriles often involves transition-metal-mediated cyanation, and kinetic modeling can help in understanding the catalytic cycle and optimizing reaction conditions. nih.gov While specific models for this compound are not published, the established methodologies for similar compounds provide a robust framework for future investigations.

Theoretical Approaches to Understanding Noncovalent Interactions

Noncovalent interactions play a pivotal role in the supramolecular chemistry of this compound, influencing its crystal packing and interactions with other molecules. Theoretical methods are indispensable for characterizing and quantifying these weak interactions. mdpi.comfrontiersin.org

For the regioisomer, 2-[4-(methylsulfonyl)phenyl]acetonitrile, X-ray crystallography has revealed the presence of intermolecular C—H⋯O hydrogen bonds that link the molecules into layers in the crystal lattice. researchgate.netnih.gov The benzene (B151609) ring and the acetonitrile group in this isomer are nearly coplanar. researchgate.netnih.gov It is reasonable to expect that this compound would also exhibit similar types of noncovalent interactions, although the ortho substitution pattern might lead to different crystal packing and potentially intramolecular interactions.

Several theoretical tools are employed to analyze noncovalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds and noncovalent interactions by analyzing the topology of the electron density. frontiersin.org

Non-Covalent Interaction (NCI) Plots: NCI plots are a visualization technique that highlights regions of noncovalent interactions in a molecule or between molecules, distinguishing between attractive and repulsive forces. frontiersin.org

Energy Decomposition Analysis (EDA): Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a deeper understanding of the nature of the noncovalent bonds. nih.gov

These theoretical approaches, often combined with experimental data from X-ray diffraction, provide a comprehensive picture of the intermolecular forces that govern the structure and properties of sulfonyl-containing aromatic nitriles. nih.govnih.gov

Synthetic Utility in the Development of Advanced Chemical Intermediates

Precursors for Complex Multi-functionalized Organic Scaffolds

The activated methylene (B1212753) group of 2-(2-(Methylsulfonyl)phenyl)acetonitrile, positioned between the electron-withdrawing nitrile and phenylsulfonyl moieties, serves as a reactive handle for the introduction of molecular complexity. This reactivity allows the compound to act as a precursor for a variety of complex, multi-functionalized organic scaffolds, which are foundational structures in medicinal chemistry and materials science.

The acidic nature of the α-carbon to the nitrile group facilitates its participation as a nucleophile in a range of carbon-carbon bond-forming reactions. For instance, it can undergo base-mediated alkylation and arylation reactions, allowing for the introduction of diverse substituents. Furthermore, it is a competent partner in Knoevenagel condensations with various aldehydes and ketones, leading to the formation of α,β-unsaturated nitriles. These products can then be subjected to further transformations, such as Michael additions and cycloadditions, to construct intricate polycyclic and heterocyclic systems.

The methylsulfonyl group, in addition to activating the methylene group, can also serve as a functional handle for further modifications or as a key pharmacophore in the final target molecules. The ortho-substitution pattern can be exploited to direct cyclization reactions, leading to the formation of fused heterocyclic systems.

Illustrative Synthetic Transformations:

Reaction TypeReactantsProduct ScaffoldPotential Functionalization
Knoevenagel CondensationAromatic Aldehydeα-(2-(Methylsulfonyl)benzyl)cinnamonitrileFurther elaboration of the double bond and nitrile
Thorpe-Ziegler CyclizationIntramolecular reaction of a dinitrile precursorAminothiophene derivativeN- and S-functionalization
Gewald ReactionElemental Sulfur, Morpholine2-AminothiopheneDiverse substitution on the thiophene (B33073) ring
Multi-component ReactionAldehyde, Active Methylene CompoundDihydropyridine derivativeVaried substituents on the pyridine (B92270) core

Role in the Synthesis of Specific Intermediates for Compounds Exhibiting Enzyme Modulatory Properties

While direct evidence for the use of this compound in synthesizing enzyme modulators is not extensively documented, the closely related isomer, 2-(4-(methylsulfonyl)phenyl)acetonitrile, is a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov By analogy, the ortho-isomer is a promising candidate for the development of novel therapeutic agents targeting various enzyme systems.

The methylsulfonylphenyl moiety is a well-established pharmacophore in a number of approved drugs, where it often engages in key binding interactions with enzyme active sites. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a versatile entry point for the synthesis of a wide range of derivatives. These functional group transformations allow for the modulation of the physicochemical properties and biological activity of the resulting compounds.

For example, this compound could be envisioned as a starting material for the synthesis of novel kinase inhibitors, protease inhibitors, or other enzyme modulators. The ortho-disposed functional groups could act as a scaffold to which various pharmacophoric elements are attached, leading to the generation of potent and selective enzyme inhibitors.

Hypothetical Synthetic Route to a Kinase Inhibitor Core:

A plausible synthetic strategy could involve the condensation of this compound with a suitable heterocyclic aldehyde, followed by a cyclization reaction to construct a fused pyrimidine (B1678525) or pyridine core, which are common scaffolds in kinase inhibitors.

StepReactionReagentsIntermediate/Product
1Knoevenagel Condensation4-Chloro-5-formylpyrimidineα-(4-Chloro-5-pyrimidinyl)-2-(methylsulfonyl)phenylacetonitrile
2Intramolecular CyclizationSodium AzideFused tetrazolopyrimidine
3Suzuki CouplingArylboronic acidAryl-substituted fused pyrimidine

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The reactivity profile of this compound makes it an attractive building block for such endeavors.

Its ability to participate in multi-component reactions (MCRs) is particularly advantageous in DOS. MCRs allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation, leading to a significant increase in molecular diversity. For example, this compound could be employed in a four-component Hantzsch-type reaction to generate a library of dihydropyridines with diverse substitution patterns.

The nitrile and methylsulfonyl groups also provide opportunities for post-synthesis modification of the library members, further expanding the chemical space explored. By systematically varying the building blocks used in conjunction with this compound, large and diverse chemical libraries can be constructed.

Illustrative Diversity-Oriented Synthesis Library Generation:

The following table illustrates a hypothetical combinatorial library that could be generated from this compound using a multi-component reaction.

Library PositionR1 (Aldehyde)R2 (Active Methylene)Resulting Scaffold
1Benzaldehyde (B42025)Ethyl CyanoacetateDihydropyridine
24-ChlorobenzaldehydeMalononitrileDihydropyridine
32-NaphthaldehydeEthyl AcetoacetateDihydropyridine
4Furan-2-carbaldehydeAcetylacetoneDihydropyridine

This approach allows for the rapid generation of a multitude of distinct compounds from a common starting material, facilitating the exploration of structure-activity relationships and the identification of novel bioactive molecules.

Challenges and Future Perspectives in the Academic Research of 2 2 Methylsulfonyl Phenyl Acetonitrile

Development of Highly Selective and Stereoselective Transformations

A primary challenge in the chemistry of 2-(2-(methylsulfonyl)phenyl)acetonitrile is the control of stereochemistry. The benzylic carbon, positioned between the phenyl ring and the nitrile group, is a prochiral center. The development of methods to introduce chirality at this position would open avenues to novel, enantioenriched building blocks for pharmaceuticals and materials science.

Future research should focus on asymmetric catalysis to achieve this. Potential strategies include:

Asymmetric Alkylation: Developing protocols for the enantioselective alkylation of the benzylic position. This could involve transition-metal catalysis, using chiral ligands to control the approach of an electrophile to the carbanion generated at the benzylic position.

Catalytic Asymmetric Cyanation: Exploring asymmetric hydrocyanation of a suitable vinylsulfone precursor. Nickel-catalyzed methods have shown promise for the enantioselective hydrocyanation of dienes, and similar principles could be adapted. organic-chemistry.org

Enzyme-Mediated Reactions: Utilizing biocatalysts, such as nitrile hydratases or nitrilases, which can exhibit high chemo-, regio-, and enantioselectivity, for transformations of the nitrile group that could resolve a racemic mixture or induce dynamic kinetic resolution. journals.co.za

The successful development of these transformations would represent a significant advance, providing access to chiral sulfonyl-containing acetonitrile (B52724) derivatives that are currently difficult to obtain. rsc.orgnih.gov

Table 1: Potential Stereoselective Methodologies

Methodology Catalyst/Reagent Type Potential Outcome Key Challenge
Asymmetric Alkylation Transition Metal (e.g., Pd, Ni, Cu) with Chiral Ligands Enantioenriched α-substituted acetonitriles Controlling the stereocenter adjacent to the bulky sulfonyl group.
Asymmetric Cyanation Chiral Lewis Acid or Transition Metal Catalyst Enantioselective formation of the C-CN bond from a precursor. Synthesis of a suitable prochiral precursor.
Biocatalysis Nitrilases, Nitrile Hydratases Kinetic resolution or asymmetric hydrolysis/hydration. Enzyme screening and optimization for substrate specificity. journals.co.za

Implementation of Environmentally Benign and Economically Viable Synthesis Strategies

Modern synthetic chemistry demands processes that are not only efficient but also environmentally sustainable and economically feasible. The current synthetic routes to related sulfonyl acetonitriles often rely on harsh reagents and generate significant waste. For instance, a common route involves the oxidation of a corresponding sulfide, which can use stoichiometric, heavy-metal-based oxidants. nih.gov

Future research must prioritize the principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Nitrile hydration, for example, is a 100% atom-economic method for converting nitriles to amides. researchgate.net

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives. This includes developing catalytic oxidation methods for the sulfide-to-sulfone transformation that use green oxidants like O2 or H2O2.

Safer Solvents and Reagents: Avoiding toxic cyanating reagents by exploring cyanide-free nitrile syntheses. organic-chemistry.org The use of deep eutectic solvents or ionic liquids could also provide greener reaction media. acs.orgresearchgate.net

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and facilitate scaling up compared to traditional batch methods.

By focusing on these areas, the synthesis of this compound can be made more sustainable, reducing its environmental impact and production cost. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The unique electronic and steric environment of this compound—created by the ortho-positioning of the electron-withdrawing sulfonyl and nitrile groups—suggests the potential for novel reactivity that remains largely unexplored.

Key future research directions include:

C-H Functionalization: The phenyl ring possesses multiple C-H bonds that could be selectively functionalized. While directing groups are often used to control selectivity in C-H activation, the inherent groups in this molecule could be exploited. acs.org For example, the nitrile group has been used as a template for meta-selective C-H activation. nih.gov Investigating whether the interplay between the sulfonyl and nitrile groups can direct the selective activation of the ortho, meta, or para positions is a compelling challenge.

Reactivity of the Benzylic Position: The acidity of the benzylic protons makes this position a hub for reactivity. Beyond simple alkylation, radical-mediated reactions could be explored. The cyanomethyl radical (•CH2CN) is a known reactive intermediate, and similar radical generation at the benzylic position of the target molecule could lead to novel carbon-carbon and carbon-heteroatom bond formations. acs.org

Transformations of the Nitrile and Sulfonyl Groups: While the nitrile group can be hydrolyzed or reduced, its participation in cycloaddition reactions or its activation via metal-ligand cooperation presents further opportunities. libretexts.orgthegoodscentscompany.com Similarly, the sulfonyl group, often considered robust, can participate in certain transformations or be used as a leaving group, opening up avenues for further diversification of the molecular scaffold.

Integration of Advanced Computational Methodologies with Experimental Design for Predictive Synthesis

To accelerate the discovery and optimization of synthetic routes and novel reactions, a synergistic approach combining experimental work with advanced computational modeling is essential.

Future efforts should leverage:

Density Functional Theory (DFT): DFT calculations can be used to elucidate reaction mechanisms, predict transition state energies, and rationalize stereochemical outcomes. rsc.orgrsc.org For instance, modeling the coordination of a chiral catalyst to the substrate could help in designing more effective stereoselective transformations. researchgate.net

Predictive Modeling for Reactivity: Computational methods can help predict the most likely sites for C-H activation or nucleophilic/electrophilic attack, guiding experimental design and minimizing trial-and-error approaches. nih.gov

Machine Learning and AI: As more data on the reactivity of sulfonyl compounds and nitriles becomes available, machine learning algorithms could be trained to predict optimal reaction conditions (catalyst, solvent, temperature) for desired transformations, accelerating process optimization.

By integrating these computational tools, researchers can move towards a more predictive and efficient paradigm for exploring the chemistry of this compound, unlocking its full potential as a versatile chemical building block. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-(methylsulfonyl)phenyl)acetonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, using a base like K₂CO₃ in acetonitrile as a solvent facilitates the reaction between 2-(methylsulfonyl)benzyl halides and cyanide sources. Reaction progress can be monitored via TLC, and purification typically involves solvent evaporation under reduced pressure followed by recrystallization. Yield optimization may require adjusting reaction time (e.g., 24 hours at room temperature) or stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methylsulfonyl group (–SO₂CH₃) exhibits distinct deshielded proton signals (~δ 3.0–3.5 ppm for CH₃) and carbon signals (~δ 40–45 ppm). The nitrile (–CN) group appears as a sharp singlet in ¹³C NMR (~δ 115–120 ppm).
  • FTIR : Strong absorption bands for –SO₂– (asymmetric stretch ~1350 cm⁻¹, symmetric stretch ~1150 cm⁻¹) and –C≡N (~2250 cm⁻¹).
  • UV-Vis : Conjugation between the aromatic ring and nitrile group may result in absorption maxima in the 250–300 nm range. Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. What crystallographic methods and software (e.g., SHELX) are recommended for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Data refinement via SHELXL (for small-molecule structures) or SHELXTL (Bruker AXS version) is standard. Key parameters include:

  • Space Group : Triclinic P1P\overline{1} (as observed in structurally similar compounds).

  • Hydrogen Bonding : The –SO₂– group may participate in intermolecular hydrogen bonds (e.g., C–H···O interactions), influencing crystal packing .

    Crystallographic Data (Example from )
    Molecular Formula
    aa (Å)
    bb (Å)
    cc (Å)
    α\alpha, β\beta, γ\gamma (°)

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., voltage-gated sodium channels, as seen in related methylsulfonyl derivatives). Validate docking poses with MD simulations (e.g., GROMACS) .

Q. What strategies address contradictions in experimental vs. computational data (e.g., bond lengths, spectroscopic shifts)?

  • Methodological Answer : Discrepancies in XRD-derived bond lengths vs. DFT predictions may arise from crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For NMR shifts, consider solvent effects (e.g., IEF-PCM model) and compare with experimental data in matching solvents .

Q. How can the methylsulfonyl group influence the compound’s reactivity in derivatization or cross-coupling reactions?

  • Methodological Answer : The –SO₂CH₃ group is electron-withdrawing, directing electrophilic substitution to meta positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst and boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to functionalize the aryl ring. Monitor reaction progress via LC-MS .

Data-Driven Research Considerations

Q. What are the challenges in interpreting hydrogen bonding networks in methylsulfonyl-containing crystals?

  • Methodological Answer : The –SO₂– group can act as a hydrogen bond acceptor. Use Mercury software to visualize interactions (e.g., C–H···O distances < 3.0 Å). Compare with similar structures (e.g., 2-[4-(methylsulfonyl)phenyl]acetonitrile, where C8–H8···O1 bonds stabilize the lattice) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

  • Methodological Answer : Modify substituents on the phenyl ring (e.g., –NO₂, –CF₃) and assess bioactivity via in vitro assays (e.g., IC₅₀ against enzyme targets). Correlate electronic effects (Hammett σ constants) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.